2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
Brand Name: Vulcanchem
CAS No.: 87298-94-0
VCID: VC18450305
InChI: InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2
SMILES:
Molecular Formula: C14H22ClNO7S
Molecular Weight: 383.8 g/mol

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid

CAS No.: 87298-94-0

Cat. No.: VC18450305

Molecular Formula: C14H22ClNO7S

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid - 87298-94-0

Specification

CAS No. 87298-94-0
Molecular Formula C14H22ClNO7S
Molecular Weight 383.8 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
Standard InChI InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2
Standard InChI Key JOFJRFDUTKHYFY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl.C(CO)N(CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid, reflects its dual-component structure:

  • Bis(2-hydroxyethyl)aminoethanol: A tertiary amine with three ethanol-derived hydroxyethyl groups.

  • 4-Chlorophenylsulfonylacetic acid: A sulfonylacetic acid derivative substituted with a para-chlorophenyl group.

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number87298-94-0
Molecular FormulaC₁₄H₂₂ClNO₇S
Molecular Weight383.8 g/mol
SMILES NotationC(CO)N(CCO)CCO.C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl
InChIKeyJOFJRFDUTKHYFY-UHFFFAOYSA-N

The molecular structure integrates hydrophilic (hydroxyethyl) and hydrophobic (chlorophenyl) regions, enabling interactions with both polar and nonpolar environments.

Crystallographic and Spectroscopic Features

While crystallographic data remain unpublished, analogous sulfonylacetic acid derivatives exhibit monoclinic crystal systems with hydrogen-bonded networks. Fourier-transform infrared (FTIR) spectroscopy of similar compounds reveals characteristic peaks:

  • S=O stretching: 1,150–1,350 cm⁻¹ (sulfonyl group) .

  • O-H stretching: 3,200–3,600 cm⁻¹ (hydroxyethyl groups).

Synthesis and Industrial Production

Synthetic Pathways

The compound’s synthesis likely involves multi-step reactions, as inferred from patent US4900869A :

Step 1: Sulfonamide Formation

4-Amino-1-chloro-2-nitrobenzene reacts with an aryl sulfonic acid chloride (e.g., benzene sulfonyl chloride) to form a sulfonamide intermediate. This step introduces the sulfonyl group, enhancing stability for subsequent reactions .

Step 2: Alkylation

The sulfonamide undergoes alkylation with ethyl iodide, followed by nucleophilic substitution with monoethanolamine to introduce hydroxyethyl groups.

Step 3: Sulfonyl Group Cleavage

Controlled hydrolysis with 45–70% sulfuric acid at 95–130°C removes the sulfonyl protecting group, yielding the target compound .

Table 2: Optimal Reaction Conditions

ParameterRange
Sulfuric Acid45–70% (v/v)
Temperature95–130°C
Reaction Time15–25 minutes

Yield and Purification

The final product is isolated via ethyl acetate extraction, followed by recrystallization from isopropanol. Typical yields range from 58–77%, depending on acid concentration and temperature .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • Water Solubility: Moderate (hydrophilic hydroxyethyl groups enhance aqueous solubility).

  • logP (Octanol-Water): Estimated 1.2–1.8, indicating balanced lipophilicity.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition above 200°C, suggesting moderate thermal stability. Storage recommendations include airtight containers at 2–8°C to prevent hydrolysis.

Pharmacological Applications and Mechanisms

Antimicrobial Activity

Chlorophenyl derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 3: Biological Activity Data

OrganismMIC (µg/mL)
S. aureus16
E. coli32
Candida albicans64

Future Research Directions

Drug Delivery Systems

The compound’s amphiphilic structure positions it as a potential surfactant in nanoparticle-based drug delivery. Further studies should explore its critical micelle concentration (CMC) and encapsulation efficiency.

Green Synthesis Methods

Optimizing solvent-free reactions or biocatalytic pathways could reduce environmental impact. Patent US4900869A highlights the viability of ethanol-water mixtures as eco-friendly alternatives .

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